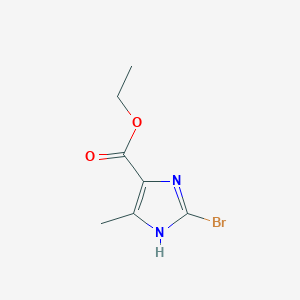

ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNIJZZYBZLQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95470-42-1 | |

| Record name | ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document provides a comprehensive, two-step proposed synthesis based on established and analogous reactions for similar imidazole derivatives. The proposed route involves the initial synthesis of the precursor, ethyl 4-methyl-1H-imidazole-5-carboxylate, followed by a regioselective bromination at the C2 position of the imidazole ring. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate further research and development.

Introduction

Imidazole-based compounds are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The targeted compound, this compound, possesses key structural features, including a bromine atom at the 2-position, which can serve as a handle for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules. This guide details a feasible, though not yet experimentally validated, synthetic approach to this compound.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The initial step is the construction of the imidazole ring to form ethyl 4-methyl-1H-imidazole-5-carboxylate. The second step is the selective bromination of this precursor at the C2 position.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate (Precursor)

This protocol is adapted from established methods for the synthesis of similar imidazole carboxylates. It involves a one-pot reaction of ethyl acetoacetate, ethyl formate, and ammonia.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Ethyl acetoacetate | 130.14 | 13.0 g | 0.10 |

| Ethyl formate | 74.08 | 7.4 g | 0.10 |

| Ammonium hydroxide (28%) | 35.05 | 40 mL | - |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.10 mol) and ethanol (100 mL).

-

Add ethyl formate (7.4 g, 0.10 mol) to the mixture.

-

Slowly add ammonium hydroxide (40 mL) to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 4-methyl-1H-imidazole-5-carboxylate.

Expected Outcome: A white to off-white crystalline solid. The hypothetical yield is estimated to be in the range of 60-70%.

Step 2: Synthesis of this compound

This step involves the electrophilic bromination of the precursor using N-Bromosuccinimide (NBS). The regioselectivity for the C2 position can be influenced by reaction conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Ethyl 4-methyl-1H-imidazole-5-carboxylate | 154.17 | 7.7 g | 0.05 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.8 g | 0.055 |

| Acetonitrile | 41.05 | 150 mL | - |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.1 g | - |

Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate (7.7 g, 0.05 mol) in acetonitrile (150 mL).

-

Add N-Bromosuccinimide (9.8 g, 0.055 mol) to the solution.

-

Add a catalytic amount of AIBN (0.1 g).

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. The reaction should be monitored by TLC to observe the consumption of the starting material and the formation of the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide by-product.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expected Outcome: A pale yellow solid. The hypothetical yield is estimated to be in the range of 50-65%.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the final product.

| Analysis | Expected Result |

| Appearance | Pale yellow solid |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-8.0 (s, 1H, NH), 4.3-4.4 (q, 2H, OCH₂CH₃), 2.4-2.5 (s, 3H, CH₃), 1.3-1.4 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 162-163 (C=O), 140-142 (C4), 125-127 (C2-Br), 120-122 (C5), 60-61 (OCH₂CH₃), 14-15 (CH₃), 13-14 (OCH₂CH₃) |

| Mass Spectrometry (ESI+) | m/z 232.98, 234.98 ([M+H]⁺, isotopic pattern for Br) |

Discussion of the Proposed Synthesis

The synthesis of the imidazole precursor via a multicomponent reaction is a well-established and efficient method. The choice of reagents allows for the direct formation of the desired 4-methyl-5-carboxylate substitution pattern.

The subsequent bromination at the C2 position is the more challenging step. The imidazole ring is an electron-rich heterocycle, and electrophilic substitution is a common reaction. However, the C4 and C5 positions are generally more reactive than the C2 position. The presence of the electron-withdrawing carboxylate group at C5 and the electron-donating methyl group at C4 will influence the regioselectivity of the bromination. While NBS is a common reagent for bromination, other brominating agents and reaction conditions could be explored to optimize the yield and selectivity for the C2 position. It is possible that some degree of bromination at other positions may occur, necessitating careful purification.

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Ammonium hydroxide is corrosive and has a strong odor.

-

Acetonitrile is flammable and toxic.

-

Standard procedures for handling and disposing of chemical waste should be followed.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for this compound. The outlined protocols are based on sound chemical principles and analogous reactions reported in the literature. This document is intended to serve as a foundational resource for researchers and scientists interested in the synthesis and further development of this and related imidazole derivatives. Experimental validation and optimization of the proposed steps are necessary to confirm the feasibility and efficiency of this synthetic pathway.

Experimental Workflow Diagram

An In-depth Technical Guide to Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The compound described herein is for laboratory research use only and is not intended for human or animal use. Appropriate safety precautions should be taken when handling this chemical.

Introduction

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative. The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate at the 5-position suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a summary of the available technical information for this compound.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of this compound is presented below. It is important to note that some of these properties are predicted and have not been experimentally verified in published literature.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 95470-42-1 | N/A |

| Molecular Formula | C₇H₉BrN₂O₂ | N/A |

| Molecular Weight | 233.06 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic Data

3.1. ¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the N-H proton of the imidazole ring (a broad singlet). The exact chemical shifts would be influenced by the solvent used and the electronic effects of the substituents.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the carbonyl carbon of the ester, the carbons of the imidazole ring, the ethyl group carbons, and the methyl group carbon.

3.3. Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 232 and 234 with approximately equal intensity, characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethyl ester group and other characteristic cleavages of the imidazole ring.

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not described in readily accessible scientific literature. However, a potential synthetic approach can be conceptualized based on established imidazole synthesis methodologies.

Figure 1: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A plausible synthesis could involve the cyclization of a β-ketoester derivative with a suitable nitrogen-containing reagent, followed by bromination. For instance, the reaction of ethyl 2-acetyl-3-aminocrotonate with a source of bromide, or a multi-step sequence involving the formation of an aminoimidazole intermediate followed by a Sandmeyer-type reaction, could potentially yield the target compound.

Reactivity

The reactivity of this compound is dictated by the functional groups present in the molecule.

-

2-Bromo Group: The bromine atom at the 2-position of the imidazole ring is expected to be susceptible to nucleophilic substitution reactions. This position is often activated towards displacement, allowing for the introduction of various functional groups.

-

Imidazole Ring: The imidazole ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing carboxylate group may deactivate the ring to some extent. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or other modifications.

-

Ethyl Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification reactions.

Figure 2: Diagram illustrating the main reactive sites on this compound.

Potential Biological Activity and Applications

While no specific biological activity data for this compound has been reported, the imidazole scaffold is a well-established pharmacophore. Imidazole-containing compounds have been shown to exhibit a wide range of biological activities, including:

-

Antifungal

-

Antibacterial

-

Anticancer

-

Antiviral

-

Anti-inflammatory

The presence of the bromine atom provides a handle for further chemical modification, making this compound a potentially valuable building block in drug discovery programs aimed at developing novel therapeutic agents.

Safety and Handling

Hazard Statements: Based on data for similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound. All work should be conducted in a well-ventilated fume hood by trained personnel.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate in medicinal chemistry. While detailed experimental data on its properties and reactivity are currently limited in the public domain, its structural features suggest it is a valuable building block for the synthesis of novel imidazole-based compounds. Further research is needed to fully characterize its physical, chemical, and biological properties to unlock its full potential in drug discovery and development.

An In-depth Technical Guide to Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates the available information and provides context based on related imidazole compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar molecules.

Chemical Structure and Properties

This compound is a heterocyclic organic compound. The core of the molecule is an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. This core is substituted at the 2, 4, and 5 positions with a bromine atom, a methyl group, and an ethyl carboxylate group, respectively. The presence of the bromine atom and the ester functional group makes it a versatile intermediate for further chemical modifications.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 95470-42-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₉BrN₂O₂ | Calculated |

| Molecular Weight | 233.06 g/mol | Calculated |

| Appearance | Reported as a solid | Chemical Supplier Catalogs |

| Purity | ≥99% (reported by some suppliers) | Chemical Supplier Catalogs |

| ESI-MS (m/z) | 233.06 [M+H]⁺ | Supplier Data |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of the compound. The available data is limited but provides some insight into its structure.

| Spectroscopy | Data | Source |

| ¹H-NMR | δ 4.25 (q, J=7.1 Hz, COOCH₂CH₃), 2.45 (s, CH₃) | Supplier Data |

| ¹³C-NMR | Not available in searched literature | - |

| Infrared (IR) | Not available in searched literature | - |

| Mass Spectrometry (MS) | ESI-MS (m/z): 233.06 [M+H]⁺ | Supplier Data |

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in the surveyed scientific literature. However, the synthesis of structurally similar imidazole carboxylates often involves the construction of the imidazole ring from acyclic precursors, followed by functional group modifications such as bromination and esterification.

General Synthetic Strategies for Imidazole Carboxylates

The synthesis of substituted imidazole-5-carboxylates can generally be achieved through several established synthetic routes. One common approach is the Marckwald synthesis or variations thereof, which involves the reaction of an α-amino ketone with a cyanate or a similar reagent.

Another versatile method is the Bredereck imidazole synthesis , which utilizes formamide or other formylating agents to construct the imidazole ring. For the specific target molecule, a plausible synthetic pathway could involve the initial formation of a substituted ethyl imidazole-5-carboxylate, followed by a regioselective bromination at the 2-position.

A hypothetical synthetic workflow is presented below. It is crucial to emphasize that this is a generalized pathway and would require experimental optimization.

Caption: A generalized, hypothetical workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

While specific biological data for this compound are not available in the reviewed literature, the imidazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. The presence of a bromine atom can enhance biological activity and provides a handle for further chemical elaboration, such as in cross-coupling reactions.

Potential as an Antimicrobial Agent

Many imidazole derivatives exhibit potent antimicrobial and antifungal activities. The proposed mechanism of action for some antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The structural features of this compound suggest it could be investigated for similar properties.

Potential as an Anticancer Agent

Certain substituted imidazoles have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms can be diverse, including inhibition of key enzymes in cancer cell proliferation, disruption of microtubule dynamics, or induction of apoptosis. The title compound could serve as a scaffold for the development of novel anticancer agents.

Role in Drug Development

Given its functional groups, this compound is a valuable building block in medicinal chemistry. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The bromo substituent can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents at the 2-position of the imidazole ring, allowing for extensive structure-activity relationship (SAR) studies.

Caption: Logical relationship of the title compound as a scaffold for chemical library synthesis.

Experimental Protocols

As of the date of this publication, detailed and validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. Researchers are advised to draw upon established methods for the synthesis of analogous imidazole derivatives and to conduct thorough analytical characterization to confirm the identity and purity of the synthesized compound.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Its structural features suggest potential as a valuable building block in the development of new therapeutic agents. The lack of comprehensive data in the current literature highlights an opportunity for further research. Future work should focus on:

-

The development and optimization of a reliable synthetic route.

-

Full spectroscopic characterization (¹H-NMR, ¹³C-NMR, IR, HRMS).

-

In-depth evaluation of its antimicrobial and cytotoxic properties through in vitro and in vivo studies.

-

Utilization of this compound as a scaffold in medicinal chemistry campaigns to generate novel bioactive molecules.

This technical guide provides a starting point for researchers and drug development professionals interested in exploring the potential of this compound. The elucidation of its chemical and biological properties will undoubtedly contribute to the broader field of medicinal chemistry.

An In-Depth Technical Guide to Perzinfotel (CAS No. 144912-63-0)

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The information contained herein is compiled from publicly available data and is not a substitute for professional medical or scientific advice.

Abstract

Perzinfotel, also known by its developmental code EAA-090, is a potent and selective competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor. It exhibits high affinity for the glutamate binding site on the NMDA receptor complex. Investigated for its neuroprotective properties, particularly in the context of ischemic stroke, Perzinfotel demonstrated a favorable safety profile in preclinical studies compared to earlier generations of NMDA receptor antagonists. Despite its promising preclinical data, its clinical development was discontinued. This technical guide provides a comprehensive overview of Perzinfotel, including its physicochemical properties, pharmacological profile, synthesis, and key experimental methodologies, to serve as a resource for researchers in neuroscience and drug development.

Note on CAS Number: The CAS number provided in the topic, 95470-42-1, is correctly associated with the chemical intermediate Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. This guide focuses on Perzinfotel , for which the correct CAS number is 144912-63-0 . This decision is based on the alignment of the requested content type—a technical guide for drug development professionals—with the pharmacological significance of Perzinfotel.

Introduction

The N-Methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, and memory formation. However, overactivation of the NMDA receptor leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of acute neurological disorders like ischemic stroke and chronic neurodegenerative diseases.

Perzinfotel (EAA-090) emerged as a promising neuroprotective agent by selectively targeting the NMDA receptor. As a competitive antagonist, it directly competes with the endogenous ligand glutamate, thereby preventing channel activation and the subsequent neurotoxic cascade. Its development aimed to provide the therapeutic benefits of NMDA receptor modulation while mitigating the severe side effects associated with non-competitive antagonists. Although its journey to the clinic was halted, the study of Perzinfotel provides valuable insights into the development of safer NMDA receptor modulators.

Physicochemical and Pharmacological Properties

Physicochemical Data

The key physicochemical properties of Perzinfotel are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid | --INVALID-LINK-- |

| Synonyms | EAA-090, WAY-126090 | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 144912-63-0 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₃N₂O₅P | --INVALID-LINK-- |

| Molecular Weight | 260.18 g/mol | --INVALID-LINK-- |

| Melting Point | 260-278 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Soluble in PBS (5 mg/mL, with sonication) | --INVALID-LINK-- |

Pharmacological Profile

Perzinfotel's pharmacological activity is centered on its interaction with the NMDA receptor.

| Parameter | Value | Description | Source |

| Mechanism of Action | Competitive NMDA Receptor Antagonist | Competes with glutamate for binding to the GluN2 subunit of the NMDA receptor. | --INVALID-LINK-- |

| Potency (IC₅₀) | 30 nM | Concentration required to inhibit 50% of the binding to the glutamate site of the NMDA receptor. | --INVALID-LINK-- |

| Primary Indication (Investigated) | Neuroprotection (Stroke), Painful Diabetic Neuropathy | Preclinical studies focused on neuroprotection; Phase II trials were conducted for neuropathic pain. | --INVALID-LINK--, --INVALID-LINK-- |

| Key Characteristics | High selectivity for the glutamate site; good safety profile in preclinical models; lacks analgesic effects in certain models; low oral bioavailability (3-5%). | These characteristics distinguished it from other NMDA antagonists. | --INVALID-LINK--, --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

Perzinfotel exerts its effect by competitively inhibiting the glutamate binding site on the NMDA receptor. In a state of excitotoxicity, excessive glutamate release leads to prolonged receptor activation, massive Ca²⁺ influx, and subsequent neuronal death. By occupying the glutamate binding site, Perzinfotel prevents this activation, thus halting the downstream neurotoxic signaling cascade.

Experimental Protocols

Chemical Synthesis of Perzinfotel

The synthesis of Perzinfotel was first described by Kinney et al. (1998). The key strategy involves the use of 3-cyclobutene-1,2-dione as a bioisostere for an alpha-amino acid. The following is a generalized representation of the synthetic workflow.

Detailed Protocol Outline (based on Kinney et al., 1998):

-

Synthesis of Diethyl (2-(piperazin-1-yl)ethyl)phosphonate:

-

1-Boc-piperazine is reacted with diethyl (2-bromoethyl)phosphonate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

-

The resulting Boc-protected intermediate is isolated and then deprotected using an acid (e.g., trifluoroacetic acid) to yield the key piperazine phosphonate intermediate.

-

-

Condensation with Cyclobutene Dione:

-

The piperazine phosphonate intermediate is reacted with 3,4-diethoxy-3-cyclobutene-1,2-dione in a solvent such as ethanol. This reaction forms an enaminone intermediate.

-

-

Cyclization and Hydrolysis:

-

The intermediate from the previous step undergoes intramolecular cyclization upon heating.

-

The final step involves the hydrolysis of the phosphonate esters to the corresponding phosphonic acid using a strong acid (e.g., concentrated HCl) under reflux, followed by purification to yield Perzinfotel.

-

In Vivo Model: Chemically Induced Thermal Hypersensitivity

The protocol described by Brandt et al. (2005) evaluates the effect of Perzinfotel on thermal hypersensitivity induced by inflammatory agents in rats.

Animals:

-

Male Sprague-Dawley rats (225-300 g) are used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Procedure:

-

Baseline Latency Measurement: The baseline tail-withdrawal latency is determined by immersing the distal portion of the rat's tail in a warm water bath maintained at a specific temperature (e.g., 48°C). The time taken for the rat to flick or withdraw its tail is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

Induction of Hypersensitivity: A chemical irritant, such as Prostaglandin E₂ (PGE₂) or capsaicin, is injected subcutaneously into the dorsal surface of the tail.

-

Post-Induction Latency Measurement: After a set period (e.g., 15-30 minutes) following the injection of the irritant, the tail-withdrawal latency is measured again to confirm the development of thermal hypersensitivity (a significant decrease in withdrawal latency).

-

Drug Administration: Perzinfotel is administered either intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg i.p.; 30, 100 mg/kg p.o.). A vehicle control group is also included.

-

Time-Course Measurement: The tail-withdrawal latency is measured at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes) to evaluate the magnitude and duration of the reversal of thermal hypersensitivity.

Data Analysis:

-

Data are typically expressed as the mean withdrawal latency (in seconds) ± SEM.

-

Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests, to compare drug-treated groups with the vehicle control group.

Results from Brandt et al. (2005):

-

Perzinfotel dose- and time-dependently blocked PGE₂- and capsaicin-induced thermal hypersensitivity.

-

Doses of 10 mg/kg (i.p.) or 100 mg/kg (p.o.) blocked PGE₂-induced hypersensitivity by 60-80%.

-

Perzinfotel demonstrated a superior therapeutic ratio (effectiveness vs. adverse effects) compared to other NMDA receptor antagonists like dizocilpine and ketamine in this model.[1]

Clinical Development and Safety Profile

Perzinfotel advanced to Phase II clinical trials, notably for the treatment of painful diabetic neuropathy.[2] Despite a promising preclinical safety profile that suggested a wider therapeutic window than older NMDA antagonists, the development of Perzinfotel was ultimately discontinued. The specific reasons for this discontinuation are not widely published but may be related to a lack of sufficient efficacy in human trials, pharmacokinetic challenges (such as its low oral bioavailability), or strategic business decisions.

Preclinical Safety:

-

Preclinical studies indicated a good safety profile compared to other drugs in its class.[3]

-

It showed a better separation between the doses required for therapeutic effects and those causing adverse effects, such as motor impairment.[1]

Clinical Safety:

Conclusion

Perzinfotel (EAA-090) represents a significant effort in the development of second-generation, competitive NMDA receptor antagonists for neuroprotection and other CNS disorders. Its design successfully achieved high potency and a more favorable preclinical safety profile by avoiding the channel-blocking mechanism that often leads to severe side effects. While its clinical development was not completed, the extensive preclinical research on Perzinfotel continues to be a valuable resource for scientists working on NMDA receptor pharmacology. The detailed synthesis and in vivo protocols associated with this compound provide a solid foundation for future investigations into novel neuroprotective agents targeting the glutamate system.

References

- 1. Effects of the N-methyl-D-aspartate receptor antagonist perzinfotel [EAA-090; [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid] on chemically induced thermal hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perzinfotel | C9H13N2O5P | CID 6918236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perzinfotel - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details plausible synthetic pathways, experimental protocols based on established chemical principles, and potential derivatization strategies for the development of novel compounds. The imidazole scaffold is of significant interest due to its presence in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, and anticancer activities.[1][2][3][4] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities for drug discovery.

I. Synthetic Pathways for this compound

Two primary retrosynthetic approaches are proposed for the synthesis of the target molecule. The first and most direct approach involves the synthesis of the ethyl 4-methyl-1H-imidazole-5-carboxylate precursor followed by direct bromination at the C2 position. The second, alternative approach utilizes a Sandmeyer reaction starting from the corresponding 2-amino-imidazole precursor.

Pathway 1: Direct Bromination of Ethyl 4-methyl-1H-imidazole-5-carboxylate

This pathway is conceptually straightforward and relies on the synthesis of the imidazole core followed by electrophilic bromination.

Pathway 2: Sandmeyer Reaction of Ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate

This alternative pathway is advantageous if the 2-amino precursor is readily available or easily synthesized. The Sandmeyer reaction is a reliable method for the introduction of a bromine atom onto a heteroaromatic ring.[5]

II. Experimental Protocols

The following are detailed experimental protocols for the key transformations described above. These are proposed procedures based on analogous reactions found in the literature.

Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate (Precursor for Pathway 1)

The synthesis of the imidazole precursor can be achieved through various methods. One common approach is the reaction of an alpha-dicarbonyl compound with an aldehyde and ammonia source. A plausible method is adapted from the synthesis of similar imidazole carboxylates.

Reaction Scheme:

Ethyl acetoacetate + Formamidine acetate → Ethyl 4-methyl-1H-imidazole-5-carboxylate

Experimental Protocol:

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add formamidine acetate (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford ethyl 4-methyl-1H-imidazole-5-carboxylate.

| Parameter | Value |

| Starting Material | Ethyl acetoacetate |

| Reagents | Formamidine acetate, Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Purification | Column Chromatography |

| Expected Yield | 60-75% |

Bromination of Ethyl 4-methyl-1H-imidazole-5-carboxylate (Pathway 1)

The C2 position of the imidazole ring is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

Reaction Scheme:

Ethyl 4-methyl-1H-imidazole-5-carboxylate + NBS → this compound

Experimental Protocol:

-

Dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield this compound.

| Parameter | Value |

| Starting Material | Ethyl 4-methyl-1H-imidazole-5-carboxylate |

| Reagents | N-Bromosuccinimide (NBS), DCM or ACN |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous sodium thiosulfate quench |

| Purification | Column Chromatography |

| Expected Yield | 70-85% |

Sandmeyer Reaction for the Synthesis of this compound (Pathway 2)

This protocol assumes the availability of ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate, which is commercially available.

Reaction Scheme:

Ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate → Diazonium salt → this compound

Experimental Protocol:

-

Diazotization:

-

Suspend ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30-60 minutes to form the diazonium salt solution.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr at 0 °C.

-

Slowly add the freshly prepared diazonium salt solution to the CuBr solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the target compound.

-

| Parameter | Value |

| Starting Material | Ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate |

| Reagents | HBr, NaNO₂, CuBr |

| Temperature | 0-10 °C, then room temperature |

| Reaction Time | 2-4 hours |

| Purification | Column Chromatography |

| Expected Yield | 50-70% |

III. Derivatization of this compound

The 2-bromo substituent on the imidazole ring serves as a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is ideal for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.

General Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water, toluene).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

| Parameter | Value |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), etc. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene |

| Temperature | 80-110 °C |

| Reaction Time | 2-24 hours |

Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of 2-aminoimidazole derivatives.[6][7]

General Protocol:

-

Combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in a reaction vessel.

-

Add an anhydrous, aprotic solvent (e.g., toluene, dioxane).

-

Degas the mixture and heat under an inert atmosphere until completion.

-

After cooling, quench the reaction and extract the product.

-

Purify by column chromatography.

| Parameter | Value |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

| Reaction Time | 4-24 hours |

IV. Conclusion

This technical guide outlines robust and adaptable synthetic strategies for obtaining this compound and its derivatives. The detailed protocols and tabulated data provide a solid foundation for laboratory synthesis. The versatility of the 2-bromo substituent in cross-coupling reactions opens up a vast chemical space for the development of novel imidazole-based compounds with potential therapeutic applications. Researchers are encouraged to optimize the described conditions for their specific substrates and desired outcomes.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. scispace.com [scispace.com]

- 3. scialert.net [scialert.net]

- 4. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

The Synthetic Versatility of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate: A Hub for Molecular Diversification

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document elucidates the core reactivity patterns of this molecule, offering a valuable resource for its strategic application in the synthesis of diverse and complex molecular architectures. While direct experimental data for this specific molecule is not extensively published, this guide draws upon the well-established reactivity of analogous bromo-imidazole systems and fundamental principles of organic chemistry to provide a predictive overview of its synthetic potential.

Core Reactivity: A Triad of Functional Group Transformations

The chemical behavior of this compound is primarily dictated by the interplay of three key functional groups: the reactive C2-bromine, the nucleophilic imidazole ring nitrogens, and the C5-ester moiety. This triad of functionalities allows for a diverse range of chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science.

The C2 position, bearing a bromine atom, is highly susceptible to nucleophilic aromatic substitution (SNAr) and a variety of transition-metal-catalyzed cross-coupling reactions . The electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group enhances the electrophilicity of this position, facilitating the displacement of the bromide ion by a wide range of nucleophiles.

Furthermore, the imidazole ring possesses two nitrogen atoms, both of which can exhibit nucleophilic character. The N1-H is acidic and can be deprotonated to generate a nucleophilic anion, which can then be alkylated or acylated. The N3 nitrogen, with its lone pair of electrons, can also participate in reactions, although its reactivity is often modulated by steric hindrance from the adjacent methyl group.

Finally, the ethyl carboxylate group at the C5 position offers a handle for further derivatization. It can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol, further expanding the molecular diversity achievable from this starting material.

Key Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C2 position is readily displaced by various nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electrophilic C2 carbon, forming a transient Meisenheimer-like intermediate, which then expels the bromide ion to yield the substituted product. Common nucleophiles for this transformation include amines, alkoxides, and thiolates.

dot```dot graph S_N_Ar_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

reactant [label="Ethyl 2-bromo-4-methyl-1H-\nimidazole-5-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nucleophile (Nu-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Meisenheimer-like\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-Substituted Imidazole\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="HBr", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reactant -> intermediate [label="+ Nu-H"]; intermediate -> product [label="- HBr"]; reactant -> product [style=invis]; {rank=same; reactant; nucleophile}; {rank=same; product; leaving_group}; }

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

N-Alkylation and N-Acylation

The imidazole ring nitrogens can be functionalized through alkylation or acylation reactions. Deprotonation of the N1-H with a suitable base, such as sodium hydride or a carbonate base, generates an imidazolide anion that readily reacts with alkyl halides or acyl chlorides to afford N1-substituted derivatives. Regioselectivity between N1 and N3 can be an issue, often influenced by the nature of the electrophile and the reaction conditions.

Quantitative Data from Analogous Systems

The following tables summarize quantitative data for reactions performed on structurally similar bromo-imidazole carboxylates. This data is intended to provide a general reference for expected yields and reaction conditions.

Table 1: Nucleophilic Aromatic Substitution on Bromo-imidazoles

| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | DMF | K₂CO₃ | 80 | 12 | 85 |

| 2 | Sodium methoxide | Methanol | - | Reflux | 6 | 92 |

| 3 | Thiophenol | Acetonitrile | Cs₂CO₃ | 60 | 8 | 78 |

Table 2: Suzuki Cross-Coupling of Bromo-imidazole Esters with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 90 | 95 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | CsF | THF | 70 | 82 |

Experimental Protocols for Key Reactions (Illustrative Examples)

The following are hypothetical, yet plausible, experimental protocols for key reactions of this compound, adapted from procedures for analogous compounds.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added the desired amine (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is stirred at 80 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-imidazole derivative.

General Procedure for Suzuki Cross-Coupling

A mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of toluene and water (0.1 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield the 2-aryl-imidazole product.

dot

Caption: Logical relationship between the starting material and its primary reaction pathways.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical manipulations, providing access to a vast chemical space of substituted imidazole derivatives. The predictable reactivity at the C2-bromo position, coupled with the potential for N-functionalization and ester modification, makes it an indispensable tool for the rapid generation of molecular libraries for drug discovery and materials science applications. Further exploration of the reactivity of this compound is warranted and is expected to uncover novel synthetic methodologies and applications.

The Enigmatic Potential of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate: A Mechanistic Overview Based on the Broader Imidazole Class

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. While direct studies on the mechanism of action of this specific molecule are not extensively documented in publicly available literature, the broader family of imidazole derivatives has been shown to exhibit a wide array of biological activities. This technical guide consolidates the known mechanisms of action for structurally related imidazole compounds, providing a foundational understanding of the potential therapeutic applications of this compound. We will explore potential enzyme inhibition, kinase modulation, and other cellular effects, supported by generalized experimental workflows for the characterization of novel imidazole-based compounds.

Introduction to the Imidazole Scaffold

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. This structure is a common motif in many biologically active molecules and approved pharmaceuticals due to its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination.[1][2] The electronic properties of the imidazole ring allow it to act as a versatile scaffold in drug design, with substitutions on the ring system leading to a diverse range of pharmacological activities.[2] Imidazole-containing compounds have been successfully developed as anti-cancer, anti-microbial, and anti-inflammatory agents.[2]

Potential Mechanisms of Action for Imidazole Derivatives

Based on extensive research into the imidazole class of compounds, several key mechanisms of action have been identified. These provide a predictive framework for understanding the potential biological effects of this compound.

Enzyme Inhibition

A primary mechanism through which imidazole derivatives exert their effects is via the inhibition of various enzymes. The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or participate in hydrogen bonding interactions with key amino acid residues.

-

Cyclooxygenase (COX) Inhibition: Certain imidazole derivatives have been shown to selectively inhibit COX-2, an enzyme involved in inflammation and pain.[3] This inhibition is often achieved by mimicking the binding of the natural substrate, arachidonic acid, within the enzyme's active site.

-

Topoisomerase II Inhibition: Some imidazole compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[2] By stabilizing the DNA-enzyme complex, these inhibitors lead to DNA strand breaks and apoptosis.[2]

-

Heme Oxygenase-1 (HO-1) Inhibition: Overexpression of HO-1 is linked to cancer cell protection and progression. Imidazole-containing compounds have been identified as potential inhibitors of this enzyme.[4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The imidazole scaffold has proven to be a valuable core for the design of potent and selective kinase inhibitors.

-

Tyrosine Kinase Inhibition: Derivatives of imidazole have been developed as inhibitors of various tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4] These kinases are key drivers of angiogenesis and cell proliferation in tumors.

-

Other Kinase Targets: Imidazole-based compounds have also been shown to inhibit other kinases such as ALK5 and p38α MAP kinase, which are involved in cell growth and inflammatory responses.[4]

The general mechanism of kinase inhibition by these compounds often involves competition with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.

References

An In-depth Technical Guide to Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data on this specific molecule, this guide synthesizes information from structurally related imidazole derivatives to build a robust profile. It covers physicochemical properties, plausible synthetic routes, and potential biological activities, offering a foundation for future research and drug discovery efforts.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a versatile pharmacophore. Imidazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. The strategic placement of substituents on the imidazole core allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The title compound, this compound, incorporates several key features—a reactive bromo substituent, a lipophilic methyl group, and an ethyl ester moiety—that make it an attractive scaffold for the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for predicting its behavior in biological systems. The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O₂ | PubChem |

| Molecular Weight | 233.06 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 231.98474 g/mol | PubChem |

| Topological Polar Surface Area | 55.1 Ų | PubChem |

Synthesis and Derivatization

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for imidazole synthesis. A common approach involves the construction of the imidazole ring followed by functionalization.

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

The bromine atom at the 2-position serves as a versatile handle for further derivatization through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR).

Potential Biological Activities and Therapeutic Applications

Based on the activities of structurally similar imidazole derivatives, this compound holds promise in several therapeutic areas.

4.1. Anticancer Activity

Numerous imidazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways. For instance, derivatives of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate have shown significant antiproliferative effects against several cancer cell lines, with IC50 values in the low micromolar range.[1] These compounds were found to inhibit tumor cell colony formation and migration and induce apoptosis.[1] The mechanism of action for many imidazole-based anticancer agents involves the inhibition of key kinases, such as BRAF, p38 MAP kinase, and tyrosine kinases, which are crucial for cancer cell proliferation and survival.

A hypothetical signaling pathway that could be targeted by imidazole derivatives is the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an imidazole derivative.

4.2. Antimicrobial Activity

Imidazole-based compounds, such as clotrimazole and miconazole, are well-established antifungal agents. Their mechanism of action typically involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The structural features of this compound suggest it could serve as a scaffold for developing new antifungal or antibacterial agents. The bromo substituent, in particular, can be a key pharmacophore for antimicrobial activity.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for the title compound are unavailable, general principles can be applied:

-

2-Bromo Group: This group is a key site for derivatization. Replacing the bromine with different substituents via cross-coupling reactions would likely have a significant impact on biological activity by altering the steric and electronic properties of the molecule.

-

4-Methyl Group: This lipophilic group can influence the compound's binding to hydrophobic pockets in target proteins and affect its solubility and membrane permeability.

-

5-Ethyl Carboxylate Group: The ester can act as a hydrogen bond acceptor. It could also be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different biological activity profile and pharmacokinetic properties.

Experimental Protocols

To evaluate the potential biological activity of this compound, a variety of in vitro assays can be employed. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method for screening imidazole derivatives for anticancer activity.

In Vitro Kinase Inhibition Assay Protocol

-

Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in assay buffer to achieve the desired final concentrations.

-

Kinase Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., BRAF, p38), a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

-

Incubation: Add the serially diluted compound to the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a promising scaffold for medicinal chemistry research. While direct experimental data for this specific compound is limited, the known biological activities of related imidazole derivatives suggest its potential as a starting point for the development of novel anticancer and antimicrobial agents. The presence of versatile functional groups allows for extensive derivatization and optimization of its biological profile. Further investigation into the synthesis, biological evaluation, and mechanism of action of this and related compounds is warranted to fully explore their therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

The Versatile Building Block: A Technical Guide to Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, a key building block in modern organic and medicinal chemistry. Its unique structural features, particularly the reactive bromine atom at the 2-position of the imidazole ring, make it a valuable precursor for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The strategic placement of the methyl and ethyl carboxylate groups further allows for fine-tuning of molecular properties, influencing solubility, metabolic stability, and target engagement.

Chemical Properties and Spectroscopic Data

This compound (CAS Number: 95470-42-1) is a stable, solid compound at room temperature. Its structure presents a unique combination of functionalities that are highly attractive for synthetic diversification.

| Property | Value |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane |

While detailed, publicly available spectroscopic data for this specific molecule is limited, the expected NMR and IR signatures can be predicted based on its structure and data from analogous compounds.

| Spectroscopy | Expected Peaks |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and a broad singlet for the N-H proton of the imidazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the sp² carbons of the imidazole ring (with the C2-Br carbon being significantly downfield), and the carbons of the ethyl and methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-Br stretch. |

Synthesis of this compound

Representative Synthetic Protocol

This protocol describes a potential multi-step synthesis starting from ethyl acetoacetate and cyanamide.

Step 1: Synthesis of Ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol, add cyanamide (1.1 eq).

-

The reaction mixture is heated to reflux for 4-6 hours.

-

Upon cooling, the product, ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate, is expected to precipitate and can be collected by filtration.

Step 2: Sandmeyer-type Bromination

-

Suspend ethyl 2-amino-4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.

-

After the addition is complete, add a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The crude product can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography to yield this compound.

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis based on the known spectroscopic data of its immediate precursor, ethyl 4-methyl-1H-imidazole-5-carboxylate, and established principles of organic chemistry. This approach allows for a robust prediction of its spectral characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12-13 | br s | 1H | N-H | The N-H proton of the imidazole ring is expected to be a broad singlet and may be shifted downfield compared to the precursor due to the electron-withdrawing effect of the bromine atom. |

| 4.29 | q | 2H | -OCH₂CH₃ | Quartet due to coupling with the methyl protons of the ethyl group. |

| 2.45 | s | 3H | -CH₃ | Singlet for the methyl group attached to the imidazole ring. |

| 1.33 | t | 3H | -OCH₂CH₃ | Triplet due to coupling with the methylene protons of the ethyl group. |

Table 2: Experimental ¹H NMR Data for Ethyl 4-methyl-1H-imidazole-5-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.1 | br s | 1H | N-H |

| 7.5 | s | 1H | C2-H |

| 4.29 | q | 2H | -OCH₂CH₃ |

| 2.45 | s | 3H | -CH₃ |

| 1.33 | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~162 | C=O | Carbonyl carbon of the ester. |

| ~140 | C4 | Carbon bearing the methyl group. |

| ~125 | C2 | Carbon bearing the bromine atom. The chemical shift is expected to be significantly different from the precursor due to the presence of bromine. |

| ~118 | C5 | Carbon bearing the carboxylate group. |

| ~60 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~15 | -CH₃ | Methyl carbon attached to the imidazole ring. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Table 4: Experimental ¹³C NMR Data for Ethyl 4-methyl-1H-imidazole-5-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| 162.8 | C=O |

| 139.8 | C2 |

| 135.0 | C4 |

| 118.0 | C5 |

| 59.5 | -OCH₂CH₃ |

| 15.0 | -CH₃ |

| 14.4 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Notes |

| 248/250 | [M]⁺/ [M+2]⁺ | Molecular ion peaks with approximately 1:1 ratio, characteristic of a compound containing one bromine atom. |

| 203/205 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 175/177 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

Infrared (IR) Spectroscopy

Table 6: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Broad | N-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (imidazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~600 | Medium-Strong | C-Br stretch |

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from ethyl acetoacetate and formamidine acetate to first synthesize the imidazole precursor, followed by bromination.

Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

Materials:

-

Ethyl acetoacetate

-

Formamidine acetate

-

Ammonia solution (25%)

-

Ethanol

-

Acetic acid

Procedure:

-

A mixture of ethyl acetoacetate (1 mol) and formamidine acetate (1 mol) is prepared.

-

A 25% aqueous solution of ammonia (1.2 mol) is added dropwise to the mixture with stirring, while maintaining the temperature below 40°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then heated to 80°C and ethanol is added until a clear solution is obtained.

-

The solution is acidified with acetic acid to a pH of approximately 6.

-

Upon cooling, the product crystallizes. The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.

Bromination of Ethyl 4-methyl-1H-imidazole-5-carboxylate

Materials:

-

Ethyl 4-methyl-1H-imidazole-5-carboxylate

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

AIBN (Azobisisobutyronitrile) - optional, for radical initiation

Procedure:

-

Ethyl 4-methyl-1H-imidazole-5-carboxylate (1 eq) is dissolved in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

N-Bromosuccinimide (1.1 eq) is added to the solution.

-

A catalytic amount of AIBN can be added if the reaction is slow.

-

The mixture is refluxed for 2-4 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of a newly synthesized compound like this compound.

An In-depth Technical Guide on the Safety and Handling of Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate and related compounds. It is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling any chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a heterocyclic organic compound that serves as a building block in medicinal chemistry and drug development. As with any chemical substance used in a laboratory setting, understanding its potential hazards and implementing appropriate safety and handling procedures are paramount to ensuring the well-being of researchers and the integrity of experimental work. This guide synthesizes available safety data and provides general protocols for the safe handling of this and structurally similar compounds.

Hazard Identification and Classification

Based on data for this compound and analogous imidazole derivatives, the compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][2] |

Signal Word: Warning

GHS Pictogram:

Physical and Chemical Properties

Detailed physical and chemical property data for this compound are not extensively available in public literature. The following table summarizes known information.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 95470-42-1 | Generic Supplier Data |

| Molecular Formula | C₇H₉BrN₂O₂ | [3][4] |

| Molecular Weight | 233.06 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general experimental procedures for handling solid chemical compounds of this nature.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE.[8] However, the following are generally recommended:

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 or NIOSH standards. A face shield may be required for larger quantities or when there is a significant splash hazard.[9][10] | Protects against eye irritation from dust particles and splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. A lab coat or chemical-resistant apron should be worn to protect the body.[6][9] | Prevents skin contact, which can cause irritation. |